4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
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Overview
Description
4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.49. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Activities
- Research has shown that derivatives of piperazine, similar to the compound , exhibit significant biological activities. For instance, urea and thiourea derivatives of piperazine doped with Febuxostat have demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities (Reddy et al., 2013).
Anti-Inflammatory Properties
- Another study synthesized novel piperazine derivatives and evaluated them for their anti-inflammatory activities. Some compounds, similar to the one , showed considerable in-vitro and in-vivo anti-inflammatory activities (Ahmed et al., 2017).
Analgesic Agents
- A range of novel compounds derived from Benzodifuranyl and Thiazolopyrimidines, which have a structural similarity to the compound of interest, were identified as effective analgesic and anti-inflammatory agents. These compounds showed significant COX-2 inhibitory activity, which is a crucial target in pain management (Abu‐Hashem et al., 2020).
Heterocyclic Synthesis
- Piperazine derivatives have been utilized in the synthesis of various heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives. This indicates their potential role in the development of diverse pharmacologically active compounds (Mohareb et al., 2004).
Anticancer Activity
- Some piperazine derivatives have been investigated for their potential anticancer activity. In particular, N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides showed promising in vitro activity against various human cancer cell lines, including HeLa and MCF-7 (Boddu et al., 2018).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, a key component of this compound, are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . They often interact with biological targets to exert their effects.
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad applications of benzimidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
, benzimidazole derivatives have been reported to show moderate to high antibacterial and antifungal activity. Some compounds show appreciable antimicrobial activity .
Properties
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-22-17-7-3-2-6-16(17)21-18(22)14-23-8-10-24(11-9-23)19(25)20-13-15-5-4-12-26-15/h2-7,12H,8-11,13-14H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPONKOOSWJNXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.